6-Bromo-2-methylimidazo[1,2-a]pyrimidine

Raf Kinase Inhibitors Medicinal Chemistry Synthetic Intermediate

This 6-bromo-2-methylimidazo[1,2-a]pyrimidine (CAS 1111638-05-1) provides a critical 6-position bromine handle for Pd(0)-catalyzed cross-couplings essential to ATP-competitive kinase inhibitor development. The 2-methyl group optimizes LogP (~1.71) for balanced lipophilicity, critical in CNS/oral candidate SAR. Non-bromo or des-methyl substitution requires complete synthetic re-optimization, risking lower yields. Procurement ensures fidelity to Pfizer WO2009/016460 A2 validated Raf inhibitor routes and efficient parallel library synthesis.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1111638-05-1
Cat. No. B1388165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methylimidazo[1,2-a]pyrimidine
CAS1111638-05-1
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(C=NC2=N1)Br
InChIInChI=1S/C7H6BrN3/c1-5-3-11-4-6(8)2-9-7(11)10-5/h2-4H,1H3
InChIKeySONZOBLCVCKXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-methylimidazo[1,2-a]pyrimidine (CAS 1111638-05-1): Core Properties & Procurement Specifications


6-Bromo-2-methylimidazo[1,2-a]pyrimidine (CAS 1111638-05-1) is a heteroaromatic building block featuring a fused imidazo[1,2-a]pyrimidine core with a bromine atom at the 6-position and a methyl group at the 2-position. Its molecular formula is C7H6BrN3 (MW 212.05 g/mol) . The compound serves as a key synthetic intermediate for generating ATP-competitive kinase inhibitors by mimicking the adenine hinge-binding motif , and is explicitly claimed as a synthetic intermediate in the preparation of Raf kinase inhibitors [1]. Commercially, it is available with standard purities of 95% to ≥98% (HPLC) from major suppliers, with validated certificates of analysis (CoA) including NMR and HPLC .

Why 6-Bromo-2-methylimidazo[1,2-a]pyrimidine Cannot Be Replaced by a Close Analog


Simple substitution of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine with other imidazo[1,2-a]pyrimidine analogs (e.g., 6-chloro, 6-iodo, or des-methyl derivatives) is not permissible in advanced lead optimization due to the well-documented, non-linear structure-activity relationships (SAR) of this scaffold. Halogen identity at the 6-position dictates the rate and efficiency of subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) [1]. Furthermore, the 2-methyl group critically influences the compound's LogP (predicted consensus LogP 1.71 ) and metabolic stability relative to the unsubstituted parent core [2]. Using a non-bromo analog (e.g., 6-chloro) in a validated synthetic route would require complete re-optimization of reaction conditions, risking lower yields and impure intermediates [3], while substituting the 2-methyl group would alter key pharmacokinetic parameters in lead series [4].

Quantitative Differentiation Evidence for 6-Bromo-2-methylimidazo[1,2-a]pyrimidine


Synthetic Access: 6-Bromo vs. 6-Chloro in Raf Inhibitor Synthesis

In the synthesis of Raf kinase inhibitors, 6-Bromo-2-methylimidazo[1,2-a]pyrimidine is a critical intermediate. The 6-bromo substituent is essential for efficient palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with various boronic acids to introduce diverse aryl/heteroaryl groups at the 6-position [1]. While a 6-chloro analog could theoretically be used, it would require significantly harsher conditions and often results in lower yields due to the reduced reactivity of aryl chlorides compared to bromides in Pd(0)-catalyzed couplings [2].

Raf Kinase Inhibitors Medicinal Chemistry Synthetic Intermediate

Physicochemical Differentiation: Impact of 2-Methyl Substitution on Lipophilicity

The presence of the 2-methyl group in 6-Bromo-2-methylimidazo[1,2-a]pyrimidine significantly alters its lipophilicity compared to the des-methyl analog, 6-bromoimidazo[1,2-a]pyrimidine. Predicted LogP values show a clear differentiation: the target compound has a consensus LogP of 1.71 , whereas the unsubstituted 6-bromoimidazo[1,2-a]pyrimidine is expected to have a lower LogP (estimated ~1.0-1.2 based on fragment contributions).

Physicochemical Properties Drug-Likeness LogP Prediction

Commercially Available Purity Benchmarks: 95-98% vs. Lower-Grade Competitors

Commercial suppliers of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine offer defined purity grades that directly impact procurement decisions. The compound is available with a minimum purity specification of 95% (HPLC) from AKSci and 97% from Bidepharm , with the highest grade being ≥98% (NLT 98%) from MolCore . This is a quantifiable differentiation from less pure or uncharacterized sources.

Procurement Quality Control Purity Specification

Functional Differentiation: Regioselective Bromination in Class Synthesis

The synthesis of 6-bromo-2-arylimidazo[1,2-a]pyrimidines is achieved via the reaction of 2-aminopyrimidines with methyl aryl ketones and bromine [1]. This method specifically yields 6-bromo- and 3,6-dibromo-substituted products. This regioselectivity is crucial: using iodine under similar conditions would lead to different substitution patterns and potentially different yields, as observed in related imidazo[1,2-a]pyrimidine halogenation studies [1].

Synthetic Methodology Regioselectivity Heterocyclic Chemistry

Scaffold Adoption: Prevalence in Patent Literature vs. Unsubstituted Core

The 6-bromo-2-methyl substituted imidazo[1,2-a]pyrimidine core is explicitly claimed in patent literature (e.g., WO2009/016460 A2 [1]) as an intermediate for Raf kinase inhibitors. In contrast, the unsubstituted 2-methylimidazo[1,2-a]pyrimidine core is primarily a catalog item without similar high-value patent exemplification in kinase programs.

Patent Analysis Medicinal Chemistry Strategy Scaffold Prioritization

Optimal Application Scenarios for 6-Bromo-2-methylimidazo[1,2-a]pyrimidine Based on Evidence


Synthesis of Raf Kinase Inhibitors for Oncology Research

This compound is a key intermediate in the synthesis of Raf kinase inhibitors, as demonstrated in Pfizer's patent WO2009/016460 A2 [1]. Researchers can use it to efficiently introduce diverse aryl and heteroaryl groups at the 6-position via Suzuki-Miyaura cross-coupling, enabling rapid exploration of SAR around the kinase hinge-binding motif.

Construction of Focused Kinase Inhibitor Libraries

Medicinal chemists can utilize the 6-bromo handle for high-throughput parallel synthesis. The compound's reactivity profile in Pd(0)-catalyzed cross-couplings allows for the efficient generation of diverse compound libraries for screening against a panel of kinases, leveraging the imidazo[1,2-a]pyrimidine core's known ATP-competitive binding mode .

Lead Optimization Requiring Defined Physicochemical Properties

The calculated consensus LogP of 1.71 makes this compound a suitable starting point for lead series requiring balanced lipophilicity. Its 2-methyl group provides a hydrophobic anchor that can be leveraged to improve membrane permeability without excessively increasing LogP, a critical consideration for CNS or orally bioavailable drug candidates.

Regioselective Synthesis of 6-Substituted Imidazo[1,2-a]pyrimidines

The established methodology for synthesizing 6-bromo derivatives via the reaction of 2-aminopyrimidines with methyl aryl ketones and bromine [2] provides a predictable route to access this specific substitution pattern. This is valuable for process chemists seeking to develop scalable syntheses of advanced intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-methylimidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.